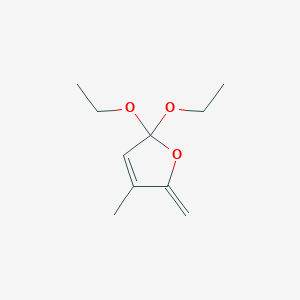![molecular formula C14H12N2O B12893969 Benzenemethanol, 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)- CAS No. 916172-49-1](/img/structure/B12893969.png)
Benzenemethanol, 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at the phenyl ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of (3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)aldehyde or (3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)carboxylic acid.
Reduction: Formation of (3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Possible applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition can result in the induction of apoptosis and the reduction of tumor growth in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and have been studied for their biological activities, including enzyme inhibition and anticancer properties.
Indole Derivatives: Compounds like indole-3-carbinol also feature a heterocyclic core and exhibit various biological activities, including anticancer effects.
Uniqueness
(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol is unique due to its specific substitution pattern and its potent activity against FGFRs. This makes it a valuable lead compound for the development of new therapeutic agents targeting FGFR-related diseases .
Propriétés
Numéro CAS |
916172-49-1 |
|---|---|
Formule moléculaire |
C14H12N2O |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
[3-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methanol |
InChI |
InChI=1S/C14H12N2O/c17-9-10-2-1-3-11(8-10)12-4-6-15-14-13(12)5-7-16-14/h1-8,17H,9H2,(H,15,16) |
Clé InChI |
SFPIINLBMLIHMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=C3C=CNC3=NC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


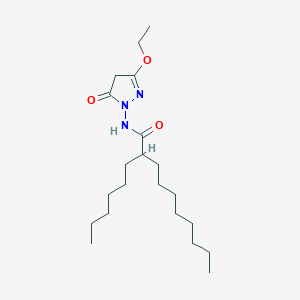
![2-(Hydroxymethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12893909.png)
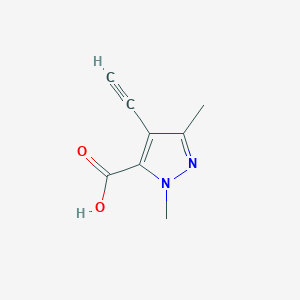
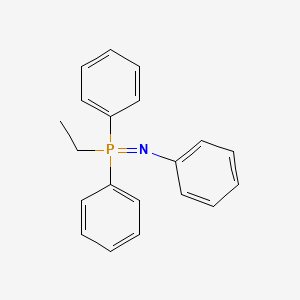

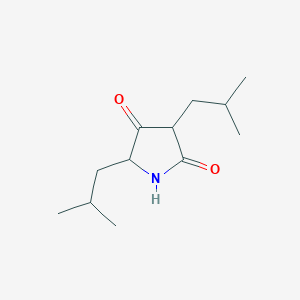
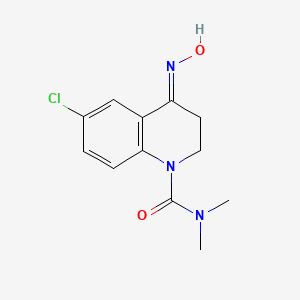
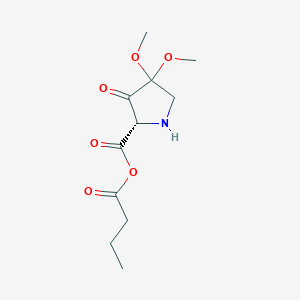


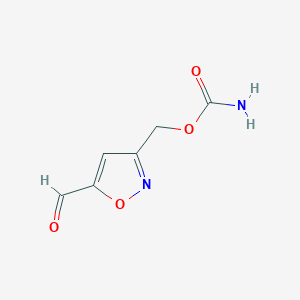
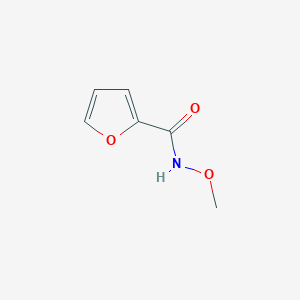
![Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate](/img/structure/B12893978.png)
